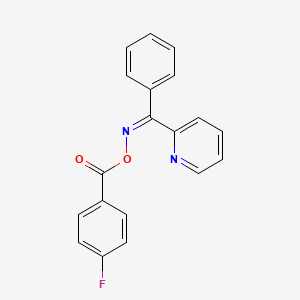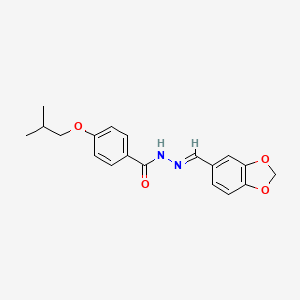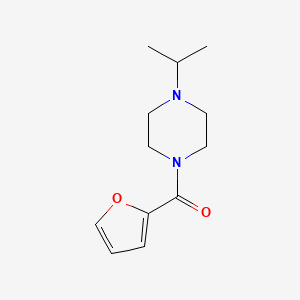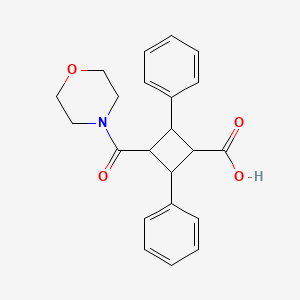
phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime is a compound of interest in various fields of chemistry due to its unique structure and properties. This compound exhibits intriguing chemical and physical characteristics that make it a subject of study in crystallography and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, similar compounds have been synthesized through substitution reactions, as seen in the synthesis of boric acid ester intermediates with benzene rings (Huang et al., 2021). These processes typically involve the use of various reagents and catalysts to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Phenyl(2-pyridinyl)methanone derivatives are utilized in organic synthesis to create complex molecules with specific optical properties. For example, a study by Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials with large Stokes' shifts, which are valuable in the development of low-cost emitters for various applications (Volpi et al., 2017).
Crystallography and Molecular Structure
The study of phenyl(2-pyridinyl)methanone derivatives extends to crystallography to understand their molecular and crystal structures. For instance, Rodríguez-Mora et al. (2013) reported on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime, contributing to the knowledge of polymorphism in these compounds and their potential applications in materials science (Rodríguez-Mora et al., 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenyl(2-pyridinyl)methanone are explored for their biological activities. A study by Malik and Khan (2014) on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives highlighted their potential as sodium channel blockers and anticonvulsant agents, indicating the therapeutic applications of these compounds (Malik & Khan, 2014).
Sensing and Detection
Phenyl(2-pyridinyl)methanone derivatives also find applications in sensing and detection. A novel ampyrone-based azo dye, synthesized by Bartwal et al. (2017), demonstrated high selectivity and sensitivity towards Al3+ ions, showcasing the utility of these compounds in developing colorimetric fluorescent probes for metal ions in semi-aqueous mediums (Bartwal et al., 2017).
Eigenschaften
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c20-16-11-9-15(10-12-16)19(23)24-22-18(14-6-2-1-3-7-14)17-8-4-5-13-21-17/h1-13H/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPGTVOAFWGBAD-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)